H-VAL-VAL-OH

Catalog No.
S546575
CAS No.
3918-94-3
M.F
C10H20N2O3
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-VAL-VAL-OH

CAS Number

3918-94-3

Product Name

H-VAL-VAL-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1

InChI Key

KRNYOVHEKOBTEF-YUMQZZPRSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N

solubility

Soluble in DMSO

Synonyms

L-valyl-L-valine, Val-Val, valylvaline

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N

The exact mass of the compound Val-val is 216.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some areas of scientific research where "val-val" might be relevant:

  • Protein Structure and Function: Studying "val-val" can help researchers understand how proteins fold and interact with other molecules. This knowledge is essential for understanding many biological processes and developing new drugs [].
  • Peptide-Based Drugs: Short peptides, like "val-val," are being investigated as potential drugs themselves. They can be more targeted and have fewer side effects than traditional medications.
  • Protein-Protein Interactions: Researchers can use "val-val" as a tool to study how proteins interact with each other. This information is crucial for understanding cellular processes and developing new therapies [].

H-Val-Val-Val-Val-OH, also known as tetrapeptide H-Val-Val-Val-Val-OH, is a synthetic peptide composed of four valine amino acid residues. Valine is one of the essential branched-chain amino acids, crucial for various metabolic processes and protein synthesis in living organisms. The molecular formula for H-Val-Val-Val-Val-OH is C20H40N4O4C_{20}H_{40}N_{4}O_{4}, and its molecular weight is approximately 392.5 g/mol. This compound is notable for its hydrophobic characteristics due to the presence of multiple valine residues, which influence its solubility and interactions in biological systems.

  • Protein synthesis precursor: Val-Val might serve as a building block for larger peptides or proteins during protein synthesis [].
  • Signaling molecule: The dipeptide structure might allow Val-Val to act as a signaling molecule within organisms, though further research is needed to understand this role.
Typical for peptides:

  • Oxidation: Under oxidative conditions, such as the presence of hydrogen peroxide, disulfide bonds can be formed if cysteine residues are included in the peptide structure.
  • Reduction: Reduction reactions can cleave disulfide bonds using agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: The amino acid residues can be substituted with other amino acids through nucleophilic substitution reactions using coupling reagents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

The major products from these reactions depend on the specific modifications made to the peptide, which can lead to altered biological activities and properties.

H-Val-Val-Val-Val-OH exhibits various biological activities attributed to its structure:

  • Protein Interactions: This tetrapeptide is studied for its role in protein-protein interactions, influencing cellular signaling pathways.
  • Therapeutic Potential: Research indicates potential applications in drug delivery systems and as a building block for peptide-based therapeutics.
  • Metabolic Role: Valine plays a significant role in glucose metabolism and protein synthesis, contributing to muscle recovery and energy production.

The synthesis of H-Val-Val-Val-Val-OH typically involves solid-phase peptide synthesis (SPPS). The process includes:

  • Attachment of the First Valine Residue: The initial valine is attached to a solid support resin.
  • Deprotection: The amino group of the attached valine is deprotected.
  • Coupling: Subsequent valine residues are added using coupling reagents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
  • Repetition: The deprotection and coupling steps are repeated until the tetrapeptide is fully synthesized.
  • Cleavage and Purification: Finally, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography.

H-Val-Val-Val-Val-OH has diverse applications across various fields:

  • Research: It serves as a model compound in studies related to peptide synthesis and stability.
  • Pharmaceuticals: The compound is explored for its potential in developing peptide-based drugs and vaccines.
  • Analytical Chemistry: It is utilized as a standard in analytical techniques such as high-performance liquid chromatography and mass spectrometry.

Studies on H-Val-Val-Val-Val-OH have demonstrated its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways by influencing enzyme activity or receptor signaling. For instance, it may act as a substrate for peptide transporters, affecting its absorption and distribution within biological systems.

Similar compounds include:

  • H-Val-Val-OH: A dipeptide consisting of two valine residues; it has distinct properties due to its shorter chain length.
  • H-Val-Val-Val-OH: A tripeptide composed of three valine residues; it offers intermediate properties between dipeptides and tetrapeptides.
  • H-Val-Val-Val-Val-Val-OH: A pentapeptide that extends the chain length further with additional valine residues.

Uniqueness

H-Val-Val-Val-Val-OH's uniqueness lies in its specific sequence of four valine residues, which confers distinct structural and functional properties. Its tetrapeptide structure allows for specific interactions with biological targets while maintaining a balance between stability and flexibility. This makes it particularly valuable in research applications focused on peptide interactions and therapeutic developments.

Fundamental Chemical Properties

Valylvaline possesses the molecular formula C10H20N2O3 and exhibits a molecular weight of 216.28 grams per mole, as confirmed by multiple analytical databases. The compound is registered under the Chemical Abstracts Service number 3918-94-3, providing a unique identifier for research and commercial applications. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoic acid, which precisely describes its stereochemical configuration and functional group arrangement.

The structural representation of valylvaline reveals two chiral centers, both exhibiting the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical arrangement is crucial for the compound's biological activity and interaction with other biomolecules. The peptide bond linking the two valine residues forms through the condensation of the carboxyl group of the first valine with the amino group of the second valine, resulting in the elimination of a water molecule and the formation of the characteristic amide linkage.

Three-Dimensional Structure and Conformation

The three-dimensional structure of valylvaline exhibits significant conformational flexibility due to the presence of multiple rotatable bonds. Computational analysis indicates that the molecule contains five rotatable bonds, allowing for various conformational states in solution. This flexibility contributes to the compound's ability to interact with different biological targets and participate in various biochemical processes. The branched isopropyl side chains of both valine residues create steric hindrance that influences the preferred conformations and affects the overall molecular shape.

X-ray crystallographic studies have provided detailed insights into the solid-state structure of valylvaline, revealing specific hydrogen bonding patterns and molecular packing arrangements. These structural studies demonstrate that the dipeptide forms parallel beta-sheet networks through intermolecular hydrogen bonding, particularly between the amino and carboxyl groups of adjacent molecules. The crystalline structure exhibits distinct lattice parameters that reflect the ordered arrangement of molecules in the solid phase.

The history of dipeptide research began with the groundbreaking work of Emil Fischer, widely regarded as the founding father of peptide chemistry [1] [2]. In 1901, Fischer and Ernest Fourneau achieved the first synthesis of a dipeptide by creating glycyl-glycine, obtained through partial hydrolysis of the diketopiperazine of glycine in the laboratory [1] [3] [4] [5]. This landmark achievement marked the beginning of systematic peptide research and established the chemical foundation for all subsequent dipeptide studies.

Fischer's contributions extended beyond synthesis when he introduced the term "peptide" at the 14th meeting of German scientists and physicians on September 22, 1902, at Karlsbad [1] [2]. The term derived from "pepsis" (digestion) or "peptones" (digestion products of proteins), reflecting Fischer's understanding that peptides were relatively small compounds resembling proteins but with lower molecular weights [1] [2]. Fischer's visionary work laid the groundwork for modern peptide chemistry, and his achievements were recognized with the 1902 Nobel Prize in Chemistry [6] [7] [8].

The early 1900s witnessed additional foundational discoveries in peptide research. In 1902, Ernest Henry Starling and William Bayliss discovered secretin, demonstrating that when acid arrived from the stomach, it liberated a chemical messenger from the jejunal mucosa that traveled through the blood to stimulate pancreatic secretion [9] [10]. This discovery marked the first identification of a peptide hormone and pioneered the understanding of peptides in endocrinology, earning them recognition from the Nobel Prize Committee [9].

Therapeutic Breakthrough: The Insulin Era

The transition from laboratory curiosity to medical necessity occurred with the discovery and therapeutic application of insulin in 1921-1922. Frederick Banting and Charles Best isolated insulin from the pancreas, demonstrating its ability to regulate blood glucose levels in diabetic patients [11] [12] [13]. This breakthrough represented the first significant medical application of peptides and revolutionized the treatment of diabetes, highlighting the therapeutic potential of peptide compounds [11] [13].

Insulin became the first commercial peptide drug in 1923 and has since benefited thousands of diabetes patients worldwide [13] [14]. The success of insulin therapy established peptides as viable therapeutic agents and stimulated further research into their medical applications, setting the stage for the modern peptide pharmaceutical industry [13] [15].

Synthetic Advancement: The Du Vigneaud Achievement

A significant milestone in peptide synthesis occurred in 1953 when Vincent du Vigneaud achieved the first total synthesis of oxytocin, a peptide hormone involved in childbirth and social bonding [16] [12] [15]. This accomplishment was particularly notable because it took du Vigneaud many years and considerable effort to complete the synthesis of this octapeptide hormone using solution-phase chemistry techniques [17] [18].

Du Vigneaud's work provided an early demonstration of the power of synthetic peptides and showcased their potential in both basic research and medicine [12]. His achievement was recognized with the 1955 Nobel Prize in Chemistry, acknowledging the importance of peptide synthesis methodology in advancing biological research [16] [12] [19].

Revolutionary Methodology: The Merrifield Innovation

The field of peptide research underwent a revolutionary transformation in 1963 when Bruce Merrifield developed solid-phase peptide synthesis (SPPS) [12] [17] [20]. This groundbreaking methodology addressed the limitations of solution-phase synthesis, which was arduous and not conducive to making large batches of complex proteins [21] [17].

Merrifield's innovation involved attaching growing peptide chains to a resin support that could be easily removed by simple wash procedures [21] [17]. This approach greatly increased protein yields, reduced synthesis time, and simplified the process of protein synthesis [21] [17]. The significance of this breakthrough was recognized when Merrifield received the 1984 Nobel Prize in Chemistry for "his development of methodology for chemical synthesis on a solid matrix" [17] [18].

Industrial Development: Automation and Scale-Up

Following the development of SPPS, Merrifield and his collaborators designed and constructed the first automated solid-phase peptide synthesizer in 1965 [17] [22]. This automation significantly reduced the need for manual labor and human error, dramatically improving and simplifying the synthesis of long peptides [17]. Using their newly invented instrument, Merrifield and coworkers demonstrated that bradykinin synthesis could be completed in 32 hours, requiring only 20% of the time needed for manual synthesis [17].

The success of automated peptide synthesis enabled the production of complex peptides such as ribonuclease A, a 124 amino acid-long peptide, in one-shot synthesis [17]. The commercialization of automated peptide synthesizers, such as the ABI 430 developed by Applied Biosystems in the 1980s, further promoted large-scale peptide synthesis and made peptide research more accessible to the broader scientific community [17].

Metabolic and Biochemical Understanding

The latter half of the twentieth century saw significant advances in understanding dipeptide metabolism and biological functions. Research groups began investigating the role of dipeptides in various biological processes, including their function as metabolites, their involvement in protein degradation products, and their significance in cellular metabolism [23] [24] [25].

Studies in the 1980s and 1990s focused on dipeptide utilization in nutrition and metabolism, with researchers investigating the efficacy and safety of oligopeptides as substrates for total parenteral nutrition [26]. These studies demonstrated that dipeptides could serve as efficient nitrogen sources and highlighted their potential in clinical applications [26].

Modern Era: Comprehensive Characterization and Applications

The 2000s and beyond have witnessed an explosion in dipeptide research, driven by advances in analytical techniques, molecular biology, and computational methods. Modern research has focused on comprehensive characterization of dipeptides, including their transport mechanisms, metabolic pathways, and regulatory functions [27] [24] [25].

Contemporary studies have revealed that dipeptides serve multiple biological functions beyond simple building blocks for proteins. Research has demonstrated that dipeptides can act as signaling molecules, metabolic regulators, and even therapeutic agents with specific biological activities [28] [27] [25]. The development of peptidomics as a distinct field has enabled researchers to study dipeptides systematically and understand their roles in complex biological systems [10] [25].

H-VAL-VAL-OH in Historical Context

Within this broader historical framework, research on the specific dipeptide H-VAL-VAL-OH (valyl-valine) has evolved alongside general dipeptide research methodologies. The compound was first systematically characterized following the development of modern analytical techniques, with its molecular formula (C₁₀H₂₀N₂O₃) and molecular weight (216.28 g/mol) being established through various analytical methods [29] [30] [31].

Research on H-VAL-VAL-OH has demonstrated its role as a Mycoplasma genitalium metabolite and its presence in various organisms including Brassica napus and Panax ginseng [29] [30]. Contemporary studies have explored its applications in peptide synthesis, pharmaceutical development, biotechnology, and research on protein interactions [32] [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

216.14739250 g/mol

Monoisotopic Mass

216.14739250 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Val-Val

Dates

Last modified: 08-15-2023
1: Yang X, Shah SJ, Wang Z, Agrahari V, Pal D, Mitra AK. Nanoparticle-based topical ophthalmic formulation for sustained release of stereoisomeric dipeptide prodrugs of ganciclovir. Drug Deliv. 2016 Sep;23(7):2399-2409. Epub 2015 Jan 7. PubMed PMID: 25564964.
2: Yang X, Sheng Y, Ray A, Shah SJ, Trinh HM, Pal D, Mitra AK. Uptake and bioconversion of stereoisomeric dipeptide prodrugs of ganciclovir by nanoparticulate carriers in corneal epithelial cells. Drug Deliv. 2016 Sep;23(7):2532-2540. Epub 2015 Mar 16. PubMed PMID: 25775276.
3: González-Castro TB, Nicolini H, Lanzagorta N, López-Narváez L, Genis A, Pool García S, Tovilla-Zárate CA. The role of brain-derived neurotrophic factor (BDNF) Val66Met genetic polymorphism in bipolar disorder: a case-control study, comorbidities, and meta-analysis of 16,786 subjects. Bipolar Disord. 2015 Feb;17(1):27-38. doi: 10.1111/bdi.12227. Epub 2014 Jul 8. PubMed PMID: 25041243.
4: Takahashi N, Sato T. Preferential utilization of dipeptides by Porphyromonas gingivalis. J Dent Res. 2001 May;80(5):1425-9. PubMed PMID: 11437213.
5: Kogiso M, Okada Y, Hanada T, Yase K, Shimizu T. Self-assembled peptide fibers from valylvaline bola-amphiphiles by a parallel beta-sheet network. Biochim Biophys Acta. 2000 Jul 26;1475(3):346-52. PubMed PMID: 10913835.
6: Pal R, Reddy MB, Dinesh B, Balaram P, Guru Row TN. Temperature-induced reversible first-order single crystal to single crystal phase transition in Boc-γ(4)(R)Val-Val-OH: interplay of enthalpy and entropy. J Phys Chem A. 2014 Oct 9;118(40):9568-74. doi: 10.1021/jp506874q. Epub 2014 Sep 23. PubMed PMID: 25198546.
7: Okada K, Kurosawa Y, Nagai S. Synthesis and antipepsin activities of peptides having a valine or valylvaline moiety at the N-terminus. Chem Pharm Bull (Tokyo). 1979 Sep;27(9):2163-70. PubMed PMID: 391419.
8: Kogiso M, Okada Y, Yase K, Shimizu T. Metal-complexed nanofiber formation in water from dicarboxylic valylvaline bolaamphiphiles. J Colloid Interface Sci. 2004 May 15;273(2):394-9. PubMed PMID: 15082373.
9: Barot M, Gokulgandhi MR, Pal D, Mitra AK. Mitochondrial localization of P-glycoprotein and peptide transporters in corneal epithelial cells--novel strategies for intracellular drug targeting. Exp Eye Res. 2013 Jan;106:47-54. doi: 10.1016/j.exer.2012.10.006. Epub 2012 Oct 29. PubMed PMID: 23116562; PubMed Central PMCID: PMC3545686.
10: Nieder M, Hager L. Conversion of alpha-amino acids and peptides to nitriles and aldehydes by bromoperoxidase. Arch Biochem Biophys. 1985 Jul;240(1):121-7. PubMed PMID: 4015093.
11: Gaudana R, Parenky A, Vaishya R, Samanta SK, Mitra AK. Development and characterization of nanoparticulate formulation of a water soluble prodrug of dexamethasone by HIP complexation. J Microencapsul. 2011;28(1):10-20. doi: 10.3109/02652048.2010.520093. Epub 2010 Oct 12. PubMed PMID: 20939702; PubMed Central PMCID: PMC4516232.
12: Nath M, Pokharia S, Eng G, Song X, Kumar A. New triorganotin (IV) derivatives of dipeptides as models for metal-protein interactions: synthesis, structural characterization and biological studies. Spectrochim Acta A Mol Biomol Spectrosc. 2006 Jan;63(1):66-75. Epub 2005 Jun 9. PubMed PMID: 15950528.
13: Burston D, Wapnir RA, Taylor E, Matthews DM. Uptake of L-valyl-L-valine and glycylsarcosine by hamster jejunum in vitro. Clin Sci (Lond). 1982 Jun;62(6):617-26. PubMed PMID: 7083754.
14: Li J, Tamura K, Lee CP, Smith PL, Borchardt RT, Hidalgo IJ. Structure-affinity relationships of Val-Val and Val-Val-Val stereoisomers with the apical oligopeptide transporter in human intestinal Caco-2 cells. J Drug Target. 1998;5(5):317-27. PubMed PMID: 9771614.
15: Tamura K, Bhatnagar PK, Takata JS, Lee CP, Smith PL, Borchardt RT. Metabolism, uptake, and transepithelial transport of the diastereomers of Val-Val in the human intestinal cell line, Caco-2. Pharm Res. 1996 Aug;13(8):1213-8. PubMed PMID: 8865315.
16: Ascenzi P, Amiconi G, Bolognesi M, Menegatti E, Guarneri M. Binding of the Ile-Val and Val-Val effector dipeptides to the binary adducts of bovine trypsinogen with Kunitz and Kazal inhibitors as well as the acylating agent p-nitrophenyl p-guanidinobenzoate. A thermodynamic and kinetic study. J Mol Biol. 1987 Apr 20;194(4):751-4. PubMed PMID: 2443709.
17: Yu H, Zhang Z, Shi Y, Bai F, Xie C, Qian Y, Yuan Y, Deng L. Association study of the decreased serum BDNF concentrations in amnestic mild cognitive impairment and the Val66Met polymorphism in Chinese Han. J Clin Psychiatry. 2008 Jul;69(7):1104-11. PubMed PMID: 18505307.
18: Kawashiro K, Ishizaki H, Sugiyama S, Hayashi H. Esterification of N-benzyloxycarbonyldipeptides in ethanol-water with immobilized papain. Biotechnol Bioeng. 1993 Jul;42(3):309-14. PubMed PMID: 18613014.
19: Wang YX, Miao XC. [Effects of L-valyl-valine anhydride on the blood-perfused canine sinoatrial node and papillary muscle]. Zhongguo Yao Li Xue Bao. 1986 Sep;7(5):435-8. Chinese. PubMed PMID: 2954418.
20: Cárdenas AE, Elber R. Atomically detailed simulations of helix formation with the stochastic difference equation. Biophys J. 2003 Nov;85(5):2919-39. PubMed PMID: 14581195; PubMed Central PMCID: PMC1303571.

Explore Compound Types